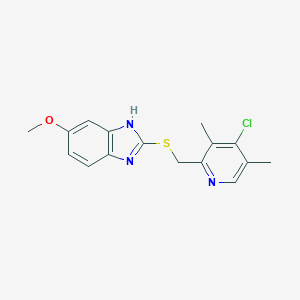

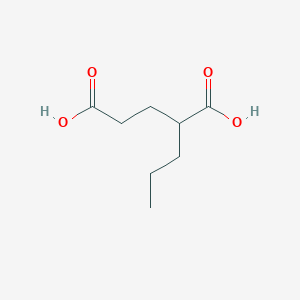

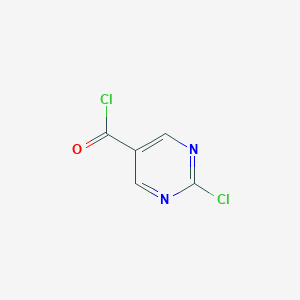

![molecular formula C11H9F3N2O2 B022080 Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 108438-46-6](/img/structure/B22080.png)

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Overview

Description

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C11H9F3N2O2 and its molecular weight is 258.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Novel Triazine Synthesis Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has been explored as a building block for the synthesis of fused triazines, including very attractive planar, angular tri-heterocycles, which exhibit potential biological activity (Zamora et al., 2004).

Formation of Spiro Compounds This compound is also a precursor for the formation of spiro compounds, specifically ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates. These spiro compounds showcase interesting behaviors in their 1H-NMR spectra in deuteriochloroform, hinting at conformational changes in the cyclopentenone moiety (Abe et al., 2010).

Catalytic and Synthesis Applications

Catalytic Applications in Trifluoromethylation Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, closely related to this compound, is a versatile intermediate for synthesizing a diverse array of trifluoromethyl heterocycles. This compound, through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, offers a convenient pathway to synthesize trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey et al., 2012).

Visible-Light-Mediated Trifluoromethylation A visible-light-induced trifluoromethylation process for imidazo[1,2-a]pyridines has been developed, employing anthraquinone-2-carboxylic acid as the photo-organocatalyst and Langlois reagent as the trifluoromethylating agent. This process leads to the efficient and convenient synthesis of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives with a wide range of functionalities (Zhou et al., 2019).

Synthesis of Antimicrobial Derivatives Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl esters have been synthesized and further processed to create a variety of imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides, which were evaluated for their antimicrobial activities (Turan-Zitouni et al., 2001).

Oxidative Trifluoromethylation A catalytic oxidative trifluoromethylation of imidazopyridines through sp(2) C-H bond functionalization using Langlois reagent under ambient air has been achieved. This methodology enabled the regioselective synthesis of 3-(trifluoromethyl)imidazo[1,2-a]pyridines and is also applicable to other heterocycles like imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole (Monir et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .

Mechanism of Action

Target of Action

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound with a wide range of applications in medicinal chemistry Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity againstS. pneumoniae , suggesting that this compound may target bacterial proteins or pathways.

Mode of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . Some of these analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that this compound may interact with its targets to inhibit their function, leading to the observed anti-proliferative activity.

Biochemical Pathways

Given the anti-proliferative activity of similar compounds againstS. pneumoniae , it can be inferred that this compound may interfere with essential bacterial pathways, leading to inhibited growth or death of the bacteria.

Pharmacokinetics

The compound’s molecular weight (2582) and physical form (solid) suggest that it may have good bioavailability

Result of Action

Compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have shown anti-bacterial action againstS. pneumoniae . This suggests that this compound may have similar effects.

Properties

IUPAC Name |

ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-9(11(12,13)14)15-7-5-3-4-6-16(7)8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISALURNCDIZZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585928 | |

| Record name | Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108438-46-6 | |

| Record name | Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

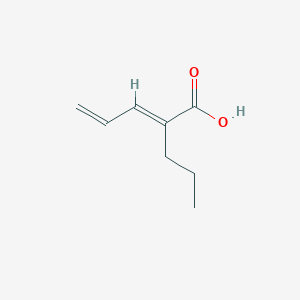

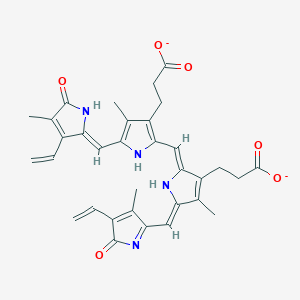

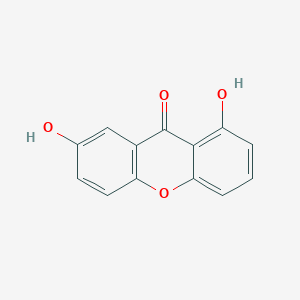

![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)

![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)